1,2,4-Trimethylidenecyclohexane 1,2,4-Trimethylidenecyclohexane 1, 2, 4-Tris(methylene)cyclohexane, also known as tripropylphosphine, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1, 2, 4-Tris(methylene)cyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 4-tris(methylene)cyclohexane is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 2, 4-tris(methylene)cyclohexane can be found in fruits. This makes 1, 2, 4-tris(methylene)cyclohexane a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 14296-81-2
VCID: VC20974801
InChI: InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2
SMILES: C=C1CCC(=C)C(=C)C1
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol

1,2,4-Trimethylidenecyclohexane

CAS No.: 14296-81-2

Cat. No.: VC20974801

Molecular Formula: C9H12

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Trimethylidenecyclohexane - 14296-81-2

Specification

Description 1, 2, 4-Tris(methylene)cyclohexane, also known as tripropylphosphine, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1, 2, 4-Tris(methylene)cyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 4-tris(methylene)cyclohexane is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 2, 4-tris(methylene)cyclohexane can be found in fruits. This makes 1, 2, 4-tris(methylene)cyclohexane a potential biomarker for the consumption of this food product.
CAS No. 14296-81-2
Molecular Formula C9H12
Molecular Weight 120.19 g/mol
IUPAC Name 1,2,4-trimethylidenecyclohexane
Standard InChI InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2
Standard InChI Key AMBNQWVPTPHADI-UHFFFAOYSA-N
SMILES C=C1CCC(=C)C(=C)C1
Canonical SMILES C=C1CCC(=C)C(=C)C1

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